2,4-Dimethylpyrimidine

Description

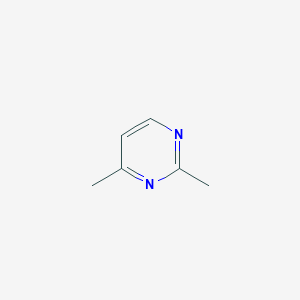

Structure

2D Structure

Propriétés

IUPAC Name |

2,4-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCOWOCKUQWYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162385 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-54-5 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMIDINE, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethylpyrimidine

Advanced Synthetic Routes to 2,4-Dimethylpyrimidine and its Isomers

The construction of the this compound core and its isomers can be achieved through a variety of synthetic strategies, ranging from classical condensation and cyclization reactions to modern one-pot and green chemistry approaches.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) rings, typically involving the reaction of a 1,3-dicarbonyl compound with an amidine. The Pinner synthesis is a classic example of this approach, providing a versatile route to various substituted pyrimidines. slideshare.netslideshare.net This method involves the acid-catalyzed condensation of a β-keto ester or a β-diketone with a non-N-substituted amidine. slideshare.net The mechanism proceeds through protonation, nucleophilic attack, dehydration, and subsequent deprotonation to form the aromatic pyrimidine ring. slideshare.net

For instance, the reaction of acetylacetone (B45752) with acetamidine (B91507) is a direct method for the synthesis of 2,4,6-trimethylpyrimidine, an isomer of this compound. A variation of this principle can be seen in the synthesis of 4-amino-2,6-dimethylpyrimidine (B18327), which has been prepared by heating the reaction product of acetic anhydride (B1165640) and acetamidine. orgsyn.org

A notable example of a condensation reaction for the synthesis of a dimethylpyrimidine isomer is the preparation of 4-amino-2,6-dimethylpyrimidine. This can be achieved by heating acetonitrile (B52724) with sodium ethoxide in a sealed tube. orgsyn.org A related procedure involves heating acetonitrile with potassium methoxide (B1231860) at 140°C for 5 hours. orgsyn.org After hydrolysis and purification by codistillation with kerosene, pure 4-amino-2,6-dimethylpyrimidine is obtained with a yield of 67-70%. orgsyn.org

| Reactants | Reagents/Conditions | Product | Yield |

| Acetonitrile | Potassium methoxide, 140°C, 5 hours | 4-Amino-2,6-dimethylpyrimidine | 67-70% |

| Acetic anhydride, Acetamidine | Heating | 4-Amino-2,6-dimethylpyrimidine | - |

| Acetylacetone, Acetamidine | Acid or base catalysis | 2,4,6-Trimethylpyrimidine | - |

Cyclization Approaches for this compound Ring Formation

Cyclization reactions provide a powerful means to construct the pyrimidine ring from acyclic precursors. These methods can be broadly categorized into intramolecular and intermolecular approaches, often catalyzed by transition metals.

Transition metal-catalyzed cyclization reactions have become an efficient and stereoselective method for the synthesis of various heterocyclic systems, including pyrimidines. mdpi.com These reactions offer the advantage of activating and selectively functionalizing organic substrates to facilitate ring closure. mdpi.com For example, iron-catalyzed syntheses of highly substituted pyrimidines from α,β-unsaturated ketones and amidines have been reported, where two C-N bonds are formed simultaneously. mdpi.com

Intramolecular cyclization represents another key strategy. For instance, the intramolecular C–H insertion of a phosphanylidenecarbene has been studied computationally as a route to a phosphorus-containing naphthalene (B1677914) analogue, showcasing the potential of intramolecular cyclizations to form complex heterocyclic systems. nih.gov Although not a direct synthesis of this compound, this highlights the mechanistic possibilities for forming six-membered heterocyclic rings.

A review of catalyzed methods for pyrimidine synthesis highlights various cycloaddition strategies, such as [4+2] and [3+3] cycloadditions, which are fundamental to forming the pyrimidine core. mdpi.com The classical Pinner reaction can be considered a [3+3] cycloaddition. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Iron-catalyzed Cyclization | α,β-Unsaturated ketones, Amidines | Iron catalyst | Highly substituted pyrimidines |

| [4+2] Cycloaddition | Trifluoromethyl 1,3-diazabutadienes | - | 2-Trifluoromethylpyrimidines |

| [3+3] Cycloaddition (Pinner) | 1,3-Dicarbonyl compounds, Amidines | Acid or base | Substituted pyrimidines |

One-Pot Synthesis Strategies for Pyrimidine Derivatives

One-pot syntheses, particularly multicomponent reactions, have gained significant traction in the synthesis of pyrimidine derivatives due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comnih.gov These strategies often involve the combination of three or more reactants to construct the pyrimidine ring and introduce various substituents in a single synthetic operation.

For example, a one-pot, three-component reaction has been developed for the synthesis of novel nih.goveurjchem.comshd.org.rstriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) using p-toluenesulfonic acid as a catalyst. mdpi.com Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized via a one-pot, three-component condensation of arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides, catalyzed by ZrOCl₂·8H₂O in water. nih.gov

Another example involves the three-component condensation of arylglyoxals, acetylacetone, and urea (B33335), which can lead to either 3,4-dihydropyrimidinones or substituted imidazolin-2-ones depending on the reaction conditions and substituents. researchgate.net These examples, while not directly yielding this compound, illustrate the power and versatility of one-pot methods for accessing a wide range of substituted pyrimidine cores.

| Reactants | Catalyst | Product Type |

| 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | p-Toluenesulfonic acid | nih.goveurjchem.comshd.org.rsTriazolo[4,3-a]pyrimidines |

| Arylglyoxal monohydrates, 1,3-Dimethylbarbituric acid, Alkyl isocyanides | ZrOCl₂·8H₂O | Furo[2,3-d]pyrimidines |

| Arylglyoxals, Acetylacetone, Urea | Acetic acid | 3,4-Dihydropyrimidinones or Imidazolin-2-ones |

Stereoselective Synthesis of 2,4-Dimethyl Pyrimidine Analogues

While the core of this compound is aromatic and thus achiral, the stereoselective synthesis of its analogues, particularly those with chiral side chains or fused rings, is of significant interest. Such approaches are crucial for the development of compounds with specific biological activities.

A notable example is the stereoselective synthesis of novel 2'-fluoro and 2',4'-dimethyl carbocyclic pyrimidine C-nucleoside analogues. This synthesis involves the selective fluorination of an epoxide intermediate via a ring-opening reaction. The key fluorinated intermediate is then used to introduce the pyrimidine base, followed by deprotection to yield the target carbocyclic pyrimidine C-nucleoside analogues. This work highlights a strategy for creating chiral analogues of dimethylpyrimidines with potential applications as antiviral agents.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to reduce the environmental impact of chemical processes. Key green approaches include the use of alternative energy sources like microwave and ultrasound irradiation, which can lead to shorter reaction times, higher yields, and milder reaction conditions. nih.govshd.org.rsresearchgate.netnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed for the rapid and high-yield synthesis of various pyrimidine derivatives. For instance, a series of 2-anilinopyrimidines has been prepared from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines under microwave conditions, demonstrating a significant reduction in reaction time compared to conventional heating. rsc.org Microwave-assisted one-pot multicomponent reactions have also been developed for the synthesis of complex pyrimidine-fused heterocycles, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov The Biginelli condensation to form tetrahydropyrimidine (B8763341) derivatives has also been effectively carried out using microwave irradiation. semanticscholar.org

Ultrasound-Assisted Synthesis:

Ultrasound irradiation is another alternative energy source that has been utilized in the synthesis and derivatization of the pyrimidine core. nih.goveurjchem.comresearchgate.net Sonochemistry, through the phenomenon of acoustic cavitation, can initiate and enhance chemical reactions, offering advantages such as improved efficiency and cost-effectiveness. researchgate.net The synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea (B124793) has been shown to proceed in high yields after only 20-30 minutes of sonication, a significant improvement over the 6 hours required with thermal heating. shd.org.rs This method provides a milder and cleaner route to these pyrimidine derivatives. shd.org.rs

| Green Technique | Reactants | Product | Advantages |

| Microwave Irradiation | 2-Chloro-4,6-dimethylpyrimidine, Anilines | 2-Anilinopyrimidines | Rapid, high yield |

| Microwave Irradiation | Aromatic aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Shorter reaction time, higher yield |

| Ultrasound Irradiation | Chalcones, Thiourea | Pyrimidine-2-thione derivatives | Shorter reaction time (20-30 min vs. 6 h), high yield, room temperature |

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its functionalization and derivatization are key to exploring its chemical space and developing new applications. Common strategies include C-H functionalization, electrophilic substitution, and nucleophilic substitution reactions.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, including pyrimidines, as it avoids the need for pre-functionalized starting materials. researchgate.netthieme-connect.de Transition-metal-catalyzed C-H activation allows for the introduction of various functional groups at specific positions on the pyrimidine ring. thieme-connect.de Non-covalent interaction-guided strategies are also being developed for the distal C-H functionalization of electron-deficient heteroarenes. dmaiti.com While much of the work has focused on pyridines, these methods hold promise for the selective functionalization of dimethylpyrimidines.

Electrophilic and Nucleophilic Substitution:

The electronic nature of the pyrimidine ring, being electron-deficient, generally makes it more susceptible to nucleophilic attack than electrophilic attack. However, electrophilic substitution can occur, and the reactivity is influenced by the substituents present on the ring. csir.co.za

Nucleophilic aromatic substitution (SɴAr) is a common and effective method for the functionalization of halopyrimidines. The halogen atom, typically chlorine, can be displaced by a variety of nucleophiles. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with various substituted anilines under microwave irradiation readily yields 2-anilinopyrimidine derivatives. rsc.org Similarly, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes nucleophilic substitution with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to give the corresponding 4-substituted products. rsc.org The reactivity in SɴAr reactions is dependent on the nature of the leaving group and the position of substitution on the pyrimidine ring.

The derivatization of functional groups already present on the dimethylpyrimidine ring is another important strategy. For instance, 4,6-dimethylpyrimidine-2-thiol (B7761162) can be S-alkylated to produce a series of 2-thiosubstituted derivatives, which can then be further modified to create more complex heterocyclic systems. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution. However, the presence of electron-donating groups, such as the methyl groups in this compound, can activate the ring towards electrophiles.

Detailed research into the nitration of pyrimidine derivatives, such as 2-substituted pyrimidine-4,6-diones, has been conducted. nih.gov Studies on 2-methyl-4,6-dihydroxypyrimidine (MDP) show that nitration with nitronium (NO₂⁺) can lead to the formation of 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. rsc.org The reaction mechanism can be influenced by the presence of acidic groups like HSO₄⁻, which may catalyze the nitronium attack and subsequent proton transfer steps, thereby lowering the activation energy of the system. rsc.org The concentration of nitric acid has also been shown to affect the outcome of nitration reactions on fused pyrimidine systems. rsc.org

Halogenation represents another key electrophilic substitution. Methodologies have been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a one-pot, three-component reaction involving amino pyrazoles, enaminones, and sodium halides. nih.gov This process proceeds via a cyclocondensation followed by an oxidative halogenation, highlighting a modern approach to introducing halogen atoms onto fused pyrimidine rings. nih.gov

Nucleophilic Substitution Reactions at Pyrimidine Moieties

Nucleophilic substitution is a fundamental reaction for functionalizing the pyrimidine core, particularly when a suitable leaving group is present. The electron-deficient character of the ring facilitates the displacement of halides or other groups by nucleophiles.

A study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrates the versatility of this reaction. rsc.org The chloro group at the C4 position is readily displaced by a variety of nucleophiles. For instance, treatment with dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the corresponding 4-substituted derivatives. rsc.org Interestingly, reaction with sodium cyanide in dimethyl sulfoxide (B87167) did not yield the expected 4-cyano derivative but instead resulted in ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, indicating that the methylthio group can also be displaced under certain conditions. rsc.org The lability of the methylthio group is further demonstrated by its reaction with excess sodium methoxide, which yields methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Normal substitution product | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Normal substitution product | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Normal substitution product | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Potassium fluoride | Normal substitution product | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide in DMSO | Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |

Palladium-Catalyzed C-Alkylations of Azines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of azines like pyrimidine, these methods allow for the introduction of alkyl groups at specific positions. Research has demonstrated the palladium-catalyzed C–H alkylation of related heterocycles, such as 2-phenylpyridines, with alkyl iodides. rsc.org

A general and versatile method involves the ring-forming aromatic C-H alkylation using unactivated primary and secondary alkyl halides. nih.govnih.gov This catalytic process is tolerant of numerous functional groups and does not require electronic activation of the substrate, making it applicable to a wide range of carbocyclic and heterocyclic systems. nih.gov The mechanism is proposed to involve a single-electron oxidative addition of the alkyl halide to the palladium catalyst, generating a carbon-centered radical which then adds to the aromatic ring. nih.gov While not demonstrated specifically on this compound, the principles are broadly applicable to azines. Catalyst control can also be used to achieve site-selectivity in the monoarylation of dihaloazoles. researchgate.net

Formation of S-Substituted Derivatives

Sulfur-containing pyrimidine derivatives are of significant interest. A straightforward route to these compounds starts from thiolated pyrimidines. For example, a series of novel S-substituted derivatives has been synthesized based on 4,6-dimethylpyrimidine-2-thiol hydrochloride. researchgate.net These syntheses include the formation of bi- and tricyclic heterosystems. researchgate.net

The substitution of a leaving group with a sulfur nucleophile is also a common strategy. As noted previously, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with sodium thiophenoxide to yield the corresponding thioether. rsc.org Furthermore, versatile reagents like thiocyanatomethane can be used in the direct condensation with N-vinyl/aryl amides to afford C4-heteroatom substituted pyrimidines, providing azaheterocycles that are ready for further derivatization. organic-chemistry.org

| Precursor | Reagent/Method | Product Type | Reference |

|---|---|---|---|

| 4,6-Dimethylpyrimidine-2-thiol | Various electrophiles | 2-S-Substituted 4,6-dimethylpyrimidines | researchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | 4-Thiophenoxy derivative | rsc.org |

| N-vinyl/aryl amides | Thiocyanatomethane | C4-methylthio-substituted pyrimidines | organic-chemistry.org |

| 2-Aminothiophene esters | Aryl isothiocyanates | 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones | nih.gov |

Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidines are a significant class of heterocyclic compounds. jchr.org Their synthesis often involves the construction of a new ring onto a pre-existing pyrimidine core or building the pyrimidine ring as part of a larger annulation process. One of the most widely used methods for constructing the pyrimidine nucleus involves the condensation of an amidine, urea, thiourea, or guanidine (B92328) with a 1,3-bifunctional three-carbon fragment. bu.edu.eg

Multicomponent reactions offer an efficient and green pathway to fused systems. For instance, ultrasound-assisted reactions have been developed for the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines in excellent yields. researchgate.net Another approach involves the one-pot, three-component condensation of thiobarbituric acid and malononitrile (B47326) with an aldehyde to create pyrano[2,3-d]pyrimidine derivatives. researchgate.net

Thieno[2,3-d]pyrimidines can be prepared by cyclizing 2-aminothiophene derivatives with reagents like formamide (B127407) or by condensation with aryl isothiocyanates. nih.gov The resulting thienopyrimidinone can be further functionalized, for example, by converting the 4-oxo group to a 4-chloro substituent using phosphorus oxychloride (POCl₃), which can then be displaced by amines to create 4-anilino derivatives. nih.gov Substitution of a mercapto group with hydrazine (B178648) hydrate (B1144303) can lead to a 2-hydrazino derivative, which can be cyclized to form a fused triazolo ring system. nih.gov

Catalytic Applications in this compound Synthesis

Catalysis plays a crucial role in the synthesis and derivatization of pyrimidines, offering efficient, selective, and environmentally benign alternatives to classical methods.

Organocatalysis in Pyrimidine Derivatization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in synthetic chemistry. It provides a metal-free approach to constructing complex molecules with high stereoselectivity. In the realm of nitrogen heterocycles, asymmetric organocatalysis has been used to establish tandem reactions that combine cyclization and transfer hydrogenation in a single operation. researchgate.net This strategy has been successfully applied to the synthesis of enantioenriched dihydroquinoxalinones and tetrahydroquinoxalines from readily available starting materials with excellent enantioselectivity. researchgate.net Bifunctional organocatalysts, such as those combining thiourea and tertiary amine functionalities, have proven effective in preparing complex bicyclic structures. researchgate.net While specific applications to this compound derivatization are not extensively detailed, these principles demonstrate the potential of organocatalysis for the stereocontrolled functionalization of pyrimidine-based scaffolds.

Metal-Organic Frameworks (MOFs) as Catalysts for Pyrimidine Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a novel class of porous, crystalline materials with significant potential in catalysis due to their high surface area, well-defined structures, and tunable active sites. nih.gov In the context of pyrimidine synthesis, MOFs serve as efficient heterogeneous catalysts, offering advantages such as high catalytic activity, structural efficiency, and recyclability. nih.govfrontiersin.org

Iron-based MOFs, in particular, are valued for their low toxicity, cost-effectiveness, and stable chemical structures, which are facilitated by the strong affinity of Fe³⁺ ions for the carboxylate groups of organic linkers. nih.govfrontiersin.org An example is the use of an Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst. nih.gov This catalyst has been successfully employed in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives from aldehydes, malononitrile, and barbituric acid. nih.gov The reaction proceeds via a tandem Knoevenagel–Michael cyclocondensation pathway in an environmentally friendly medium, often utilizing microwave irradiation to accelerate the process. nih.gov

Similarly, a novel porous cobalt-based MOF, designated MOF-UoR-1, has demonstrated remarkable efficacy as a catalyst for the one-step synthesis of pyrimidine analogs via the Biginelli reaction. researchgate.net This catalyst proved effective for a variety of aldehydes, 1,3-carbonyl compounds, and urea substrates, achieving high yields (up to 96%) in short reaction times (90 minutes). researchgate.net A key advantage of using MOF-UoR-1 is the straightforward isolation of the product in high purity without the need for column chromatography. researchgate.net Furthermore, the catalyst maintains its structural integrity and can be reused multiple times without a significant loss in performance. researchgate.net

The catalytic efficiency of MOFs is attributed to their abundant and highly dispersible catalytically active sites. nih.govfrontiersin.org Their porous nature allows for efficient diffusion of reactants to these active sites, enhancing the reaction rate.

Table 1: Performance of MOF Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Substrates | Yield | Reaction Time | Key Advantages |

|---|---|---|---|---|---|

| Fe3O4@MOF (Fe) NC | Tandem Knoevenagel–Michael Cyclocondensation | Aryl aldehydes, malononitrile, barbituric acid | High | Varies (Microwave assisted) | Eco-friendly, recyclable magnetic catalyst. nih.gov |

| MOF-UoR-1 (Co-based) | Biginelli Reaction | Various aldehydes, 1,3‐carbonyl compounds, urea | Up to 96% | 90 minutes | High yields, rapid reaction, easy product isolation, reusable. researchgate.net |

Hybrid Catalysts in Pyranopyrimidine Scaffold Synthesis

The synthesis of pyranopyrimidines, a class of fused heterocyclic compounds containing a pyrimidine ring, is of significant interest due to their pharmaceutical applications. nih.govnih.gov The development of these scaffolds often utilizes one-pot multicomponent reactions, for which a diverse array of hybrid catalysts has been developed. nih.govnih.gov These catalysts include organocatalysts, metal-based catalysts, ionic liquids, and nanocatalysts. nih.gov

Organocatalysts: Organic acids and bases are employed as effective catalysts. For instance, L-proline, acting as a Lewis acid organocatalyst, in conjunction with trifluoroacetic acid (TFA) as a co-catalyst, facilitates the three-component reaction of an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran to produce 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. nih.govacs.org

Nanocatalysts: Heterogeneous nanocatalysts offer high efficiency and reusability. An example is an Fe3O4-@poly(vinyl alcohol) nanoparticle catalyst used for the synthesis of pyrano[2,3-d]-pyrimidinedione from an aryl aldehyde, barbituric acid, and malononitrile. nih.govacs.org In this system, the metal ion can form a chelated complex with the reactants, and the catalyst can be reused multiple times without losing activity. nih.govacs.org Magnesium oxide nanoparticles have also been used as an alternative to conventional base catalysts like piperidine, resulting in faster reactions and higher yields for pyranopyrimidine derivatives. semanticscholar.org

Ionic Liquids (ILs): Ionic liquids can act as catalysts, often providing a greener alternative by functioning under solvent-free conditions. IL-promoted synthesis of pyranopyrimidine derivatives has been shown to require shorter reaction times and produce higher yields compared to other methods, although sometimes at higher temperatures. acs.org

Table 2: Examples of Hybrid Catalysts in Pyranopyrimidine Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Product Type |

|---|---|---|---|

| Organocatalyst | L-proline / TFA | Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones nih.govacs.org |

| Nanocatalyst | Fe3O4-@poly(vinyl alcohol) | Aryl aldehyde, barbituric acid, malononitrile | Pyrano[2,3-d]-pyrimidinedione nih.govacs.org |

| Ionic Liquid | Acidic IL | Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones acs.org |

Role of Catalysts in Suppressing Side Reactions and Improving Yields

Heterogeneous catalysts, such as MOFs and nanocatalysts, are particularly effective in this regard. Their high surface-area-to-volume ratio provides a greater number of active sites for the reaction to occur, leading to increased reaction rates and higher product yields. nih.govfrontiersin.org For example, the use of a Co-MOF catalyst (MOF-UoR-1) in the Biginelli reaction resulted in yields as high as 96%. researchgate.net Similarly, magnetic nano Fe3O4 particles have been used as a catalyst in the solvent-free, one-pot synthesis of pyrimidine-5-carbonitrile derivatives, resulting in good yields. growingscience.com

Catalysts guide the reaction through a specific pathway, lowering the activation energy for the desired transformation and thus suppressing alternative, non-selective pathways that lead to side products. This is evident in multicomponent reactions where several reactive species are present. For instance, in the synthesis of pyranopyrimidines, catalysts like nano-MgO provide higher purity products compared to conventional base catalysts, indicating a reduction in side reactions. semanticscholar.org The straightforward product isolation and high purity achieved with catalysts like MOF-UoR-1, without requiring chromatographic purification, further underscore their role in promoting clean and efficient reactions. researchgate.net The reusability of these solid catalysts also contributes to more sustainable and economical chemical processes. nih.govresearchgate.net

Mechanistic Studies of this compound Reactions

Reaction Mechanism Elucidation for Heterocyclic Compound Formation

The formation of the pyrimidine ring can proceed through several mechanistic pathways, often dictated by the choice of reactants and catalysts. The methyl groups in the 2- and 4-positions of the this compound nucleus are considered 'active' and can participate in condensation reactions. stackexchange.com

One common mechanism for forming pyrimidine-annulated heterocycles is the tandem Knoevenagel–Michael cyclocondensation pathway . This is observed in the Fe3O4@MOF (Fe) NC catalyzed synthesis of pyrano[2,3-d]pyrimidines. nih.gov The reaction begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (like malononitrile), followed by a Michael addition of a nucleophile (like barbituric acid), and subsequent intramolecular cyclization and dehydration to form the final fused pyrimidine ring system.

Another significant pathway is the Biginelli reaction , a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (or thiourea). The mechanism is acid-catalyzed and is thought to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the ketoester enolate and subsequent cyclization and dehydration to yield a dihydropyrimidinone, which can be further modified. MOFs have been shown to be effective catalysts for this reaction. researchgate.net

The methyl groups on the pyrimidine ring can also undergo aldol-type condensation with aldehydes. stackexchange.com This reaction is typically catalyzed by acids, Lewis acids, or strong bases. The mechanism involves the activation of the methyl group, making it sufficiently acidic to be deprotonated (in the case of base catalysis) or to exist in its enol tautomer form (in acid catalysis), which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. stackexchange.com

Phototransposition Chemistry of Dimethylpyrimidines

Dimethylpyrimidines, along with related diazines like dimethylpyrazines, exhibit interesting photochemical reactivity, undergoing phototransposition and isomerization upon irradiation. researchgate.net This chemistry involves the conversion of one isomer into another through a series of high-energy intermediates.

The general mechanism for the photoisomerization of hexatomic N-heterocycles suggests that upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁ or S₂). mdpi.com From this excited state, the molecule can rearrange to form valence bond isomers, most notably Dewar benzene-type isomers (Dewar isomers). mdpi.com These Dewar isomers are bicyclic, strained structures that are thermally unstable and serve as key intermediates in the photochemical rearrangement process. For example, irradiation of 2,5-dimethylpyrazine (B89654) in the vapor phase leads to the formation of 2,5-dimethylpyrimidine (B1581758) and 4,6-dimethylpyrimidine (B31164), indicating a complex network of photochemical interconversions. researchgate.net

Isomerization Pathways and Product Distribution Analysis

The isomerization pathways following the initial photochemical excitation are complex and dictate the final product distribution. The initially formed Dewar isomers are typically not the final products but are precursors to other, more stable isomers. mdpi.com

Theoretical studies, such as those on 2,6-dimethylpyrazine, provide insight into these pathways. The Dewar isomers can undergo further rearrangement to form benzvalene (B14751766) isomers. mdpi.com These transformations from Dewar to benzvalene isomers often occur without a significant activation energy barrier. The benzvalene isomers are also unstable and readily rearomatize to form a more stable aromatic diazine. mdpi.com

The specific structure of the benzvalene intermediate determines the final product. For instance, in the photochemical reaction of 2,6-dimethylpyrazine, two different Dewar isomers can form. These can, in turn, lead to three possible benzvalene isomers. Analysis shows that only one of these benzvalene isomers, the one with the lowest energy, rearomatizes to form the observed product, 4,5-dimethylpyrimidine. mdpi.com The other potential benzvalene isomers would lead to 2,5-dimethylpyrazine or this compound, but these products are not found in the reaction mixture, indicating that these isomerization pathways are not favored. mdpi.com Therefore, the product distribution is controlled by the relative stability of the benzvalene intermediates and the transition states leading to their rearomatization. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dimethylpyrazine |

| 2,5-Dimethylpyrimidine |

| 2,6-Dimethylpyrazine |

| 4,5-Dimethylpyrimidine |

| 4,6-Dimethylpyrimidine |

| Aldehyde |

| Barbituric acid |

| Benzvalene |

| Cobalt |

| Iron |

| L-proline |

| Magnesium oxide |

| Malononitrile |

| Piperidine |

| Thiourea |

| Trifluoroacetic acid |

Spectroscopic Characterization and Computational Chemistry of 2,4 Dimethylpyrimidine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the structure of 2,4-dimethylpyrimidine and its derivatives. Each technique probes different aspects of the molecule's quantum mechanical states, yielding complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is characterized by signals corresponding to the two methyl groups and the two aromatic protons on the pyrimidine (B1678525) ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring. The protons on the carbon adjacent to two nitrogen atoms (C6-H) are typically the most deshielded. Protons of methyl groups at positions 2 and 4 will appear as singlets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum of this compound will show distinct signals for the two methyl carbons and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons are significantly downfield due to the influence of the nitrogen atoms and the aromaticity of the ring. compoundchem.com The carbons directly bonded to nitrogen (C2, C4) are particularly deshielded.

Below is a table of typical NMR chemical shifts for pyrimidine derivatives, providing a reference for the expected values for this compound.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C5-H | ~7.0 - 7.5 | Doublet |

| C6-H | ~8.5 - 9.0 | Doublet | |

| 2-CH₃ | ~2.5 - 2.8 | Singlet | |

| 4-CH₃ | ~2.5 - 2.8 | Singlet | |

| ¹³C | C2 | ~165 - 170 | - |

| C4 | ~160 - 165 | - | |

| C5 | ~115 - 125 | - | |

| C6 | ~155 - 160 | - |

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of this compound. These techniques provide a molecular fingerprint that is highly specific to the compound's structure. The vibrational spectra of pyrimidine derivatives are well-characterized and can be assigned to specific bond stretches, bends, and ring vibrations. ijera.com

C-H Vibrations: Stretching vibrations of the aromatic C-H bonds are typically observed in the 3000-3100 cm⁻¹ region. The stretching and bending modes of the methyl (CH₃) groups appear in the 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyrimidine ring are found in the 1400-1600 cm⁻¹ range. researchgate.net Ring breathing modes and other deformations occur at lower frequencies.

Substituent Vibrations: The C-CH₃ stretching vibrations also contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements IR by providing information on non-polar vibrations, often resulting in strong signals for the symmetric ring breathing modes. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch (asymmetric/symmetric) | 2850 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Methyl C-H Bend (asymmetric/symmetric) | 1375 - 1450 | IR |

| Ring Breathing / Deformations | 800 - 1200 | IR, Raman |

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, the primary absorptions are due to π → π* and n → π* transitions. nih.gov

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands at shorter wavelengths (e.g., 200-280 nm).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are lower in energy, appear at longer wavelengths, and are generally weaker in intensity compared to π → π* transitions.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the pyrimidine ring. Extending conjugation in derivatives leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. utoronto.ca

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₆H₈N₂), the molecular weight is 108.14 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) is formed, which can then undergo fragmentation. The fragmentation pattern of this compound is expected to involve:

Molecular Ion Peak: A strong peak at m/z = 108, corresponding to the intact radical cation [C₆H₈N₂]⁺.

Loss of Methyl Radical: Fragmentation by loss of a methyl group (•CH₃) would result in a fragment ion at m/z = 93.

Ring Fragmentation: Cleavage of the pyrimidine ring can lead to various smaller fragments. A common pathway in pyrimidines involves the loss of HCN, which would lead to characteristic fragment ions.

The most abundant ion in the spectrum is known as the base peak. For this compound, the molecular ion peak at m/z 108 is the top peak. nih.gov

| m/z | Proposed Fragment | Description |

|---|---|---|

| 108 | [C₆H₈N₂]⁺ | Molecular Ion (M⁺) |

| 93 | [M - CH₃]⁺ | Loss of a methyl radical |

| 81 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 66 | [C₄H₄N]⁺ | Further ring fragmentation |

X-ray single crystal diffraction provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound may not be widely reported, analysis of its derivatives provides valuable insight. nih.gov For example, studies on related pyrimidine structures reveal that the pyrimidine ring is essentially planar. mdpi.com X-ray diffraction data would confirm the bond distances (e.g., C-N bonds around 1.34 Å) and the planarity of the aromatic ring in this compound and its derivatives.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. Methods like B3LYP with basis sets such as 6-311G(d) are commonly used to model the properties of pyrimidine derivatives. researchgate.net

These theoretical models can be used to:

Optimize Molecular Geometry: Calculate the lowest energy structure, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data.

Predict Vibrational Frequencies: Calculate the IR and Raman spectra. The calculated frequencies are often scaled to correct for systematic errors, and the results are used to make definitive assignments of the experimental vibrational bands. mdpi.com

Calculate NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which aids in the assignment of experimental spectra.

Analyze Electronic Properties: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectra. scielo.org.za Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic structure and reactivity.

The synergy between these computational methods and experimental spectroscopy provides a robust and detailed characterization of the molecular structure and properties of this compound.

Spectroscopic and Computational Studies of this compound Complexes and Derivatives

Characterization of Metal Complexes with this compound Ligands

While comprehensive studies on metal complexes featuring this compound as the primary ligand are not extensively documented, research on analogous systems, such as those involving dimethylpyridines, provides a framework for understanding potential coordination behaviors. The coordination chemistry of cobalt(II) with 2,4-dimethylpyridine, an isomer of this compound, has been investigated, offering insights into the structural and spectroscopic characteristics of such complexes.

In a study of cobalt(II) bromide complexes with 2,4- and 3,4-dimethylpyridine, the compound dibromobis(2,4-dimethylpyridine)cobalt(II) was synthesized and characterized. researchgate.net X-ray diffraction analysis revealed that the cobalt(II) ion is tetrahedrally coordinated. researchgate.net This tetrahedral geometry is a common coordination environment for Co(II) complexes. The thermal decomposition of this complex occurs in a single step, with a DTG maximum at 335°C. researchgate.net

The structural details of a related cobalt(II) complex, dibromidobis(2-methylpyridine N-oxide-κO)cobalt(II), show a tetrahedral coordination of the Co(II) cations by two bromide anions and two 2-methylpyridine N-oxide ligands. nih.govnih.gov In this complex, the discrete units are linked by weak C–H⋯Br hydrogen bonds. nih.govnih.gov

Further studies on cobalt(II) complexes with pyridine-based macrocyclic ligands containing pyridine pendant arms have also revealed distorted six-coordinate geometries, which exhibit interesting magnetic properties. nih.gov These findings suggest that this compound, with its nitrogen atoms, has the potential to form stable complexes with transition metals, likely exhibiting varied coordination geometries and spectroscopic signatures depending on the metal center and other coordinating ligands.

Table 1: Crystallographic Data for an Analogous Co(II) Complex with 2,4-Dimethylpyridine

| Parameter | Dibromobis(2,4-dimethylpyridine)cobalt(II) |

| Crystal System | Orthorhombic (pseudo-tetragonal) |

| Space Group | P212121 |

| a (Å) | 7.6742(8) |

| b (Å) | 7.6742(8) |

| c (Å) | 28.114(6) |

| Z | 4 |

This table is based on data for the analogous compound, 2,4-dimethylpyridine, as detailed in the cited literature. researchgate.net

Hydrogen Bonding Patterns and Supramolecular Assemblies

The study of hydrogen bonding and supramolecular assemblies is crucial for understanding the crystal engineering principles of pyrimidine derivatives. While the crystal structure of this compound itself is not detailed in the provided context, extensive research on substituted aminopyrimidines provides a strong basis for predicting its behavior.

In cocrystals of 2-amino-4,6-dimethylpyrimidine with various carboxylic acids, a recurring and robust hydrogen-bonded motif is the R2²(8) ring. researchgate.net This motif is formed through N—H⋯N hydrogen bonds between two pyrimidine molecules, creating a base-pair-like structure. researchgate.net Additionally, the carboxyl groups of the acids link these base pairs via O—H⋯N and N—H⋯O hydrogen bonds, also forming R2²(8) motifs, which then generate supramolecular ribbons. researchgate.net

Similar patterns are observed in cocrystals of 2-amino-4,6-dimethoxypyrimidine with anthranilic acid and 4-aminobenzoic acid. nih.govresearchgate.net In these structures, the 2-amino-4,6-dimethoxypyrimidine molecules interact with the carboxylic acid groups through N—H⋯O and O—H⋯N hydrogen bonds, consistently forming the cyclic R2²(8) motif. nih.govresearchgate.net The pyrimidine molecules also form base pairs via N—H⋯N hydrogen bonds, leading to another R2²(8) motif. nih.gov The crystal structures are further stabilized by C—H⋯O hydrogen bonds and, in some cases, π-π stacking interactions. nih.gov

Nuclear Quadrupole Resonance (NQR) spectroscopy has been employed to study the hydrogen bonds in cocrystals and salts of 2-amino-4,6-dimethylpyrimidine with carboxylic acids. acs.orgacs.org These studies show that hydrogen bonding and proton transfer at the ring nitrogen position lead to a significant decrease in the ¹⁴N quadrupole coupling constant. acs.org A systematic decrease in the ¹⁷O quadrupole coupling constant is also observed with increasing strength of the O–H⋯N hydrogen bond. acs.org

These findings strongly suggest that this compound, although lacking the amino group for the classic base-pairing, would still be capable of forming hydrogen bonds through its ring nitrogens acting as hydrogen bond acceptors, and its methyl C-H groups potentially acting as weak donors. This could lead to the formation of various supramolecular architectures.

Table 2: Common Hydrogen Bonding Motifs in Substituted Dimethylpyrimidine Cocrystals

| Motif | Description | Interacting Groups |

| R2²(8) | Base-pairing between pyrimidine molecules | N—H⋯N |

| R2²(8) | Interaction between pyrimidine and carboxylic acid | O—H⋯N and N—H⋯O |

| S(6) | Intramolecular hydrogen bond in the coformer | N—H⋯O |

| C(9) | Supramolecular chain formation | N—H⋯O |

This table is based on data from studies on 2-amino-4,6-dimethylpyrimidine and 2-amino-4,6-dimethoxypyrimidine. researchgate.netnih.govresearchgate.net

Charge Transfer Complex Studies

Charge transfer (CT) complexes involve the transfer of electron density from an electron donor to an electron acceptor. The electronic properties of this compound, with its nitrogen-containing aromatic ring and electron-donating methyl groups, suggest its potential to act as an electron donor in such complexes.

Computational studies on donor-acceptor molecular complexes, such as those involving pyrimidine-based twisted donor-acceptor molecules, have been instrumental in understanding charge-transfer luminescence. nih.govelsevierpure.com These studies often employ time-dependent density functional theory (TD-DFT) to characterize the energetic alignment of excitonic and charge-transfer states. nih.gov

The formation of charge-transfer complexes can be investigated spectrophotometrically. nih.gov For instance, the interaction of electron donors with π-acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) leads to the formation of colored complexes that can be characterized by their electronic and infrared spectra. nih.gov The formation constant (KCT), molar extinction coefficient (εCT), and the energy of the charge transfer (ECT) can be calculated from these studies. nih.gov Given the electron-rich nature of the pyrimidine ring, it is plausible that this compound could form charge-transfer complexes with suitable electron acceptors.

Table 3: Key Parameters in Charge Transfer Complex Studies

| Parameter | Description |

| KCT | Formation constant of the charge transfer complex |

| εCT | Molar extinction coefficient of the charge transfer band |

| ECT | Energy of the charge transfer transition |

| ΔG⁰ | Free energy change of complex formation |

| Ip | Ionization potential of the donor molecule |

This table outlines the typical parameters determined in the study of charge transfer complexes. nih.gov

Biological and Medicinal Chemistry Research Involving 2,4 Dimethylpyrimidine

Exploration of Biological Activities and Therapeutic Potential

Derivatives of the pyrimidine (B1678525) nucleus are a cornerstone in the development of new antimicrobial agents to combat the challenge of multidrug-resistant pathogens. nih.gov The structural versatility of the pyrimidine ring allows for modifications that can lead to compounds with significant antibacterial and antifungal properties. nih.govniscpr.res.in

Research has shown that certain pyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, newly synthesized pyrimidine compounds have been successfully tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal species like Candida albicans and Aspergillus niger. ekb.egnih.gov One study highlighted a dihydropyrimidinone (DHPM) derivative that showed potent antibacterial effects against Pseudomonas aeruginosa. chemrxiv.org Another aminopyrimidine derivative demonstrated antibacterial activity against S. aureus with an inhibition zone of 10mm and antifungal activity against C. albicans with an 8mm inhibition zone. sbbq.org.br

The mechanism of action often involves the inhibition of essential cellular processes in microorganisms. nih.gov The structure-activity relationship is a key area of investigation, focusing on how different substituents on the pyrimidine ring influence the antimicrobial spectrum and potency. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Microorganism | Activity/Result |

|---|---|---|

| Dihydropyrimidinone (DHPM) Derivative | Pseudomonas aeruginosa | Potent antibacterial activity chemrxiv.org |

| Aminopyrimidine Derivative | Staphylococcus aureus | 10mm zone of inhibition sbbq.org.br |

| Aminopyrimidine Derivative | Candida albicans | 8mm zone of inhibition sbbq.org.br |

| Various Pyrimidine Derivatives | Escherichia coli, Staphylococcus aureus | Effective antibacterial action ekb.eg |

The pyrimidine scaffold is integral to numerous antiviral drugs, and research continues to explore new derivatives for treating viral infections. nih.govresearchgate.net A significant area of focus has been the development of agents against the Hepatitis C virus (HCV). nih.gov For example, 2'-fluoro and 2',4'-dimethyl carbocyclic pyrimidine C-nucleoside analogues have been synthesized and evaluated as potential inhibitors of HCV. nih.govtandfonline.com Although the specific tested compounds, 15 and 18, did not show activity or cytotoxicity in the HCV replicon assay using the Huh-7 cell line, the research demonstrates the ongoing interest in this chemical class for anti-HCV drug discovery. tandfonline.com

The rationale for exploring these derivatives is based on the success of other modified pyrimidine nucleoside analogues that act as potent anti-HCV agents by inhibiting the NS5B RNA-dependent RNA polymerase, an enzyme crucial for HCV replication. tandfonline.com Beyond HCV, pyrimidine derivatives are being investigated for broad-spectrum antiviral activity against a range of viruses, including human coronavirus 229E (HCoV-229E), influenza, and herpes virus. nih.govmdpi.com

Pyrimidine derivatives are a well-established class of compounds in cancer chemotherapy, with analogues like 5-Fluorouracil being used clinically. nih.govrdd.edu.iq The core structure is a versatile scaffold for designing novel agents that can inhibit cancer cell proliferation through various mechanisms. ijcrt.org

Recent research has focused on synthesizing and evaluating new pyrimidine analogues for their cytotoxic effects against a variety of human cancer cell lines. rdd.edu.iq Studies have demonstrated the efficacy of pyrimidine derivatives against lines such as:

Hepatocellular carcinoma (HepG2) nih.govrdd.edu.iq

Breast adenocarcinoma (MCF-7) nih.govrdd.edu.iq

Colon cancer (HCT-116) nih.gov

Lung cancer (A549) nih.govarabjchem.org

Prostate cancer (PC-3) nih.gov

For example, a series of pyrimidine-2,4-diamine analogues were found to inhibit cancer cell proliferation by inducing cell cycle arrest and senescence. nih.gov Another study on pyrimidopyrimidine derivatives identified compounds with high cytotoxic activity against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with IC50 values comparable to the reference drug doxorubicin (B1662922). nih.gov The mechanisms of action are diverse, including the inhibition of key enzymes like topoisomerase IIα, which leads to DNA damage and apoptosis, and the targeting of specific kinases involved in cancer cell signaling pathways. nih.govijcrt.org

Table 2: Cytotoxic Activity of Selected Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Pyrimidopyrimidine Derivative (Compound 10c) | HCT-116 (Colorectal) | IC50 | Close to doxorubicin nih.gov |

| Pyrimidopyrimidine Derivative (Compound 10c) | MCF-7 (Breast) | IC50 | Close to doxorubicin nih.gov |

| Pyrimidopyrimidine Derivative (Compound 10c) | HEPG-2 (Liver) | IC50 | Close to doxorubicin nih.gov |

| Pyrimidine-2,4-diamine Analogue (Compound Y18) | HCT116 (Colorectal), A549 (Lung) | Proliferation | Significant inhibition nih.gov |

| Ursolic acid-pyrimidine derivative (Compound 7b) | MCF-7 (Breast) | IC50 | 0.48 ± 0.11 µM rsc.org |

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.com A key mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a crucial mediator of inflammation. nih.gov

Studies have identified pyrimidine derivatives that exhibit high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov In addition to COX inhibition, these compounds have also been shown to possess antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory cell models. mdpi.comnih.gov For instance, certain derivatives were found to inhibit the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1) in a dose-dependent manner. mdpi.comnih.gov Other research has evaluated pyrimidine derivatives as inhibitors of lipoxygenase (LOX), another enzyme involved in the inflammatory pathway. mdpi.com

Research into the neuroprotective effects of pyrimidine-related compounds is an emerging area. While direct studies on 2,4-dimethylpyrimidine are limited, the broader class of compounds and related molecules like dimethyl fumarate (B1241708) (DMF) show promise. Oxidative stress is a key factor in the pathology of neurodegenerative conditions like Parkinson's disease. nih.gov

Studies on DMF in a mouse model of Parkinson's disease have shown that it can protect against the loss of striatal dopamine (B1211576) neurons and dopamine depletion. nih.gov The mechanism appears to involve the Nrf-2 pathway, which is crucial for cellular defense against oxidative stress. nih.gov By rescuing neurons from oxidative stress-induced cell death, such compounds may offer a therapeutic strategy for neurodegenerative diseases. nih.gov The exploration of phytochemicals with antioxidant and anti-inflammatory properties, such as fisetin (B1672732) and resveratrol, further underscores the potential of targeting these pathways for neuroprotection. mdpi.commdpi.com

Certain pyrimidine derivatives have been investigated for their potential to treat hypertension. researchgate.net The mechanism of action is often linked to their ability to act as calcium channel blockers, similar to established drugs like Nifedipine. mdpi.com By blocking calcium channels, these compounds can induce vasodilation, leading to a reduction in blood pressure. nih.govresearchgate.net

Inhibitory Activity against Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Derivatives of this compound have been investigated for their potential to inhibit aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme linked to the progression of certain diseases. nih.govutmb.edu In one study, a series of 1,3-dimethylpyrimidine-2,4-diones were designed and synthesized to act as selective ALDH1A1 inhibitors. Several of these compounds demonstrated significant inhibitory activity, with IC50 values in the low nanomolar range. nih.govutmb.edu These compounds also showed high selectivity for ALDH1A1 over other ALDH isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1. nih.govutmb.edu The research suggests that the pyrimidine scaffold is a promising starting point for developing potent and selective ALDH1A1 inhibitors. nih.govutmb.edu

| Compound Category | Target Enzyme | Key Findings |

| 1,3-dimethylpyrimidine-2,4-diones | ALDH1A1 | Exhibited excellent inhibitory activity with IC50 values in the low nanomolar range and high selectivity over other ALDH isoforms. nih.govutmb.edu |

Studies on Drug Likeness and Pharmacodynamic Activity

The "drug-likeness" of compounds containing the this compound core is a critical area of research, determining their potential for development into oral medications. This evaluation often involves assessing physicochemical properties based on frameworks like Lipinski's Rule of Five. mdpi.com For newly synthesized pyrimidine derivatives, researchers computationally analyze properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict their bioavailability. mdpi.com

Following computational analysis, the pharmacodynamic activity of these compounds is determined through in vitro and in vivo studies. For instance, the sedative and hypnotic properties of certain novel pyrimidine derivatives have been evaluated in animal models. nih.gov One such derivative, 4l, demonstrated significant sedative effects at low doses and was found to act by activating the cAMP/PKA/CREB signaling pathway. nih.gov Furthermore, this compound showed good blood-brain barrier permeability and excellent bioavailability, highlighting its potential as a lead compound for the development of new insomnia treatments. nih.gov

Medicinal Chemistry Applications and Drug Discovery

This compound as a Building Block for Pharmaceutical Synthesis

The this compound scaffold is a versatile and valuable building block in the synthesis of a wide range of pharmaceutical compounds. targetmol.commdpi.com Its structural and chemical properties allow for diverse modifications, making it a key component in the creation of libraries of molecules for drug discovery. researchgate.net The pyrimidine ring system is a fundamental component of DNA and RNA and is present in many existing drugs. mdpi.com This prevalence in biologically active molecules makes this compound an attractive starting material for medicinal chemists. mdpi.com The synthetic accessibility and the ability to introduce various functional groups onto the pyrimidine ring enable the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov

Design and Synthesis of Novel Drug Motifs

The this compound core is frequently utilized in the design and synthesis of novel drug motifs to create therapeutic agents with improved efficacy and target specificity. nih.govrsc.org For instance, researchers have designed and synthesized novel 2,4-diaminopyrimidine (B92962) derivatives with the aim of developing new anticancer agents. rsc.org By incorporating triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds, they created compounds that exhibited moderate to excellent potency against several cancer cell lines. rsc.org

In another study, novel heteroatomic compounds featuring a fusion of pyrimidine and carbazole (B46965) or benzothiazole (B30560) were designed as sedative-hypnotic agents. nih.gov This molecular hybridization approach led to the discovery of compounds with significant sedative activities in vivo. nih.gov The design of these novel motifs is often guided by the desire to enhance interactions with specific biological targets, leading to more potent and selective drugs. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of drug candidates, and the this compound scaffold has been a key focus of such research. researchgate.netnih.gov By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can determine how these changes affect the compound's interaction with its biological target. nih.gov

For example, in the development of multi-functional small molecules for the potential treatment of Alzheimer's disease, a library of 2,4-disubstituted pyrimidine derivatives was synthesized. researchgate.net Varying the chemical properties of the substituents allowed researchers to gather SAR data related to anti-cholinesterase and anti-Aβ-aggregation activities. researchgate.net Similarly, SAR studies on novel 2,4-diaminopyrimidine derivatives as potential antitumor agents were conducted by varying the aromatic ring and terminal aniline (B41778) moieties on the pyrimidine core. rsc.org These studies provide valuable insights that guide the design of more potent and selective therapeutic agents. nih.gov

| Compound Series | Therapeutic Target | Key SAR Findings |

| 2,4-disubstituted pyrimidine derivatives | Alzheimer's Disease | Varying substituents affects anti-cholinesterase and anti-Aβ-aggregation activities. researchgate.net |

| 2,4-diaminopyrimidine derivatives | Cancer | Variation of the aromatic ring and terminal aniline on the pyrimidine core influences antitumor potency. rsc.org |

Development of Targeted Therapies

The this compound scaffold is a key component in the development of targeted therapies, which are designed to specifically interfere with molecules involved in cancer growth and progression. mdpi.comnih.gov This approach aims to create more effective treatments with fewer side effects compared to traditional chemotherapy. nih.gov Pyrimidine-based compounds are particularly prevalent in the development of kinase inhibitors, as the pyrimidine ring can mimic the adenine (B156593) structure of ATP and bind to the ATP-binding site of kinases. mdpi.com

For example, a series of 2,4-disubstituted pyrimidine derivatives were designed and synthesized as inhibitors of the double mutant Epidermal Growth Factor Receptor (EGFR-L858R/T790M), a key target in certain types of cancer. nih.gov By basing the design on the binding mode of the approved drug Osimertinib, researchers aimed to enhance selectivity and potency. nih.gov This highlights the utility of the pyrimidine scaffold in creating highly specific molecules for targeted cancer therapy. semanticscholar.orgnih.gov

Overcoming Antimicrobial Resistance with Pyrimidine Derivatives

The rise of multidrug-resistant bacteria presents a significant challenge to global health, necessitating the development of novel antibacterial agents. Pyrimidine derivatives have emerged as a promising scaffold in this endeavor due to their diverse biological activities. nih.govfrontiersin.org Research has focused on designing new candidates that can circumvent existing resistance mechanisms. nih.gov

One area of investigation involves the synthesis of pyrimidine-clubbed benzimidazole (B57391) derivatives as potential dihydrofolate reductase (DHFR) inhibitors. mdpi.com DHFR is a crucial enzyme in bacterial survival, and its inhibition can lead to antibacterial effects. mdpi.com Many existing or researched DHFR inhibitors feature a 2,4-diamino substitution on the pyrimidine ring. mdpi.com In one study, newly synthesized 1,2,3,4-tetrahydropyrimidine-2-thiol derivatives were tested against various bacterial and fungal strains. Several of these compounds showed antibacterial properties against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with potency comparable or superior to existing antibiotics like chloramphenicol (B1208) and ciprofloxacin (B1669076). mdpi.com

Another study described a new class of antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold. nih.gov These compounds were screened against a panel of bacterial strains, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA/VISA) and Escherichia coli. nih.gov Compound 12 , which contains a 4-chlorophenyl substituent, was identified as the most potent, with a minimum inhibitory concentration (MIC) of 1 µg/mL against an S. aureus strain and 2 µg/mL against other tested strains. nih.gov Further testing revealed potent activity against Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov

The development of dihydropyrimidinone (DHPM) analogues is also being explored as a strategy to combat bacterial resistance. frontiersin.org Studies suggest these compounds could be important in addressing the problem of antimicrobial resistance. frontiersin.org The therapeutic potential of pyrimidine derivatives is significant, as they are key components in various cellular processes, making them valuable leads for drug discovery. nih.gov

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus (including MRSA/VISA), E. coli, S. pneumoniae, E. faecium, E. faecalis | Compound with 4-chlorophenyl substituent showed MIC values of 1-2 µg/mL against tested strains. | nih.gov |

| Pyrimidine-clubbed benzimidazole derivatives | S. aureus, S. pyogenes (Gram-positive); E. coli, P. aeruginosa (Gram-negative) | Potency was comparable or higher than chloramphenicol and equivalent to ciprofloxacin against some strains. | mdpi.com |

| Dihydropyrimidinone (DHPM) analogues | Multidrug-resistant hospital bacteria | Showed potent in vitro antibacterial activity against multidrug-resistant bacteria with low cytotoxicity. | frontiersin.org |

Agrochemical and Other Industrial Applications

This compound in Agrochemical Synthesis

The pyrimidine scaffold is a crucial component in the agrochemical industry, and derivatives of this compound play a significant role as intermediates in the synthesis of various agricultural products. innospk.com One prominent example is 2-Amino-4,6-dimethylpyrimidine, a closely related compound, which is a key intermediate in the production of the herbicide Sulfometuron-Methyl. innospk.com The synthesis process utilizes the pyrimidine backbone to construct the complex molecular structure essential for the compound's herbicidal activity. innospk.com The high demand for effective herbicides to support sustainable agriculture drives the need for high-quality intermediates like these pyrimidine derivatives. innospk.com

Pesticide Intermediate Applications

This compound and its derivatives are categorized as pesticide intermediates. echemi.com Specifically, 2-Amino-4,6-dimethylpyrimidine is widely recognized for its critical role as an intermediate in pesticide production. innospk.com It is used to synthesize Sulfometuron-Methyl, a potent sulfonylurea herbicide used globally for broad-spectrum weed control in modern agriculture. innospk.com The high purity of this intermediate ensures the consistency and efficacy of the final agrochemical product, making it indispensable for manufacturers. innospk.com

Plant Growth Regulators

Derivatives of pyrimidine have been identified as effective plant growth regulators. researchgate.netresearchgate.net Research has shown that synthetic low-molecular-weight heterocyclic compounds based on the pyrimidine structure can exhibit phytohormone-like activity, influencing processes like cell elongation and division. researchgate.net

Studies on derivatives of 4,6-dimethylpyrimidine (B31164) have demonstrated significant plant growth-stimulating activity. researchgate.net In one study, novel S-substituted derivatives were synthesized from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. Preliminary biological screening revealed that these compounds possess a pronounced ability to stimulate plant growth. researchgate.net

Other research has investigated the effects of sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, named Methyur and Kamethur. researchgate.net When used to treat sorghum seeds, these compounds improved growth and increased productivity. researchgate.net They demonstrated an auxin-like effect on the growth and development of roots, shoots, and leaves. Similarly, when applied to tomato seedlings, pyrimidine derivatives increased the total number and length of roots, as well as the content of photosynthetic pigments and soluble proteins, confirming their potential as effective growth regulators. researchgate.net

| Pyrimidine Derivative | Plant Species | Observed Effects | Reference |

|---|---|---|---|

| S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol | General (screening) | Pronounced plant growth-stimulating activity. | researchgate.net |

| Methyur and Kamethur (salts of 6-methyl-2-mercapto-4-hydroxypyrimidine) | Sorghum (Sorghum bicolor) | Improved growth and productivity; increased shoot and root length. | researchgate.net |

| General Pyrimidine Derivatives | Tomato (Solanum lycopersicum) | Increased root number and length, photosynthetic pigments, and soluble protein content. | researchgate.net |

Future Directions and Research Gaps

In Vivo Studies and Pharmacokinetic Profiling

A critical gap in the current understanding of 2,4-dimethylpyrimidine is the complete absence of in vivo studies and pharmacokinetic data. Pyrimidine (B1678525) analogues are recognized as prodrugs that require intracellular activation to exert their pharmacological effects. nih.govuu.nl Their metabolism, distribution, and excretion are key determinants of their efficacy and toxicity. brainkart.com While numerous studies have investigated the in vivo behavior of various pyrimidine derivatives, demonstrating activities ranging from diuretic to anticancer, this foundational research has not yet been extended to this compound. nih.govnih.gov

Future research must prioritize animal studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate, potential for bioaccumulation, and clearance rates is a prerequisite for any potential therapeutic development. The significant variability in intracellular nucleotide concentrations observed among patients for other pyrimidine analogues suggests that individualized therapeutic approaches could be necessary, a consideration that would be relevant for this compound should it show biological activity. nih.gov

Table 1: Examples of In Vivo Studies on Pyrimidine Derivatives

| Derivative Type | Study Focus | Observed Outcome | Reference |

| 1,6-dihydropyrimidine-2-thiol derivatives | Diuretic Activity | Compound 3e showed diuretic properties exceeding the standard, acetazolamide. | nih.gov |

| Pyrimidine-2,4-diamine analogues | Anticancer Efficacy | Compound Y18 effectively inhibited tumor growth in vivo with a suitable half-life. | |

| Imidazole–pyrimidine–sulfonamide hybrids | Anticancer Efficacy | Screened against a panel of 60 cancer cell lines, with some compounds showing excellent cytotoxicity. | nih.gov |

This table is for illustrative purposes to show the types of studies conducted on related compounds.

Deeper Mechanistic Studies of Biological Activities

The pyrimidine nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. juniperpublishers.comorientjchem.orgorientjchem.orggsconlinepress.com These activities often stem from the ability of pyrimidine analogues to interfere with the synthesis of nucleic acids (DNA and RNA) by inhibiting key enzymes. researchgate.net For instance, different derivatives have been shown to inhibit dihydrofolate reductase (DHFR), human mitotic kinesin Eg5, and various protein kinases. juniperpublishers.comresearchgate.net

However, the specific biological targets and mechanisms of action for this compound remain entirely unexplored. The methyl groups at the C2 and C4 positions confer distinct electronic and steric properties that likely differentiate its activity from other pyrimidines. A crucial future direction is the systematic screening of this compound against a wide range of biological targets. Should any activity be identified, subsequent mechanistic studies would be essential to understand how it interacts with cellular components at a molecular level. This could involve investigating its potential as an enzyme inhibitor, its ability to intercalate with DNA, or its role in disrupting cellular signaling pathways.

Exploration of Novel Synthetic Pathways

The synthesis of pyrimidines is a well-established field of organic chemistry, often involving the condensation of a three-carbon compound with an amidine. wjarr.com Various methods exist for producing substituted pyrimidines, utilizing different catalysts and reaction conditions. mdpi.comresearchgate.net For example, the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine has been achieved using urea (B33335) and 2,4-pentanedione with sulfuric acid as a catalyst, a method noted for its operational safety and suitability for industrial production. google.com Similarly, 4-amino-2,6-dimethylpyrimidine (B18327) can be prepared by heating acetonitrile (B52724) with potassium methoxide (B1231860). orgsyn.org

Despite these established routes for similar compounds, there is a need to explore novel, more efficient, and environmentally friendly synthetic pathways for this compound. Future research could focus on:

Green Chemistry Approaches: Developing syntheses that utilize non-toxic solvents, reduce energy consumption, and minimize waste.

Catalytic Efficiency: Investigating new catalysts that can improve reaction yields and reduce reaction times.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.